1-Acetyl-5-(nonafluorobutyl)-3-(trifluoromethyl)-1H-pyrazole
CAS No.:
Cat. No.: VC16221624
Molecular Formula: C10H4F12N2O
Molecular Weight: 396.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H4F12N2O |
|---|---|
| Molecular Weight | 396.13 g/mol |
| IUPAC Name | 1-[5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone |
| Standard InChI | InChI=1S/C10H4F12N2O/c1-3(25)24-5(2-4(23-24)7(13,14)15)6(11,12)8(16,17)9(18,19)10(20,21)22/h2H,1H3 |
| Standard InChI Key | FYYPSLRVVSIBQX-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1C(=CC(=N1)C(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
1-Acetyl-5-(nonafluorobutyl)-3-(trifluoromethyl)-1H-pyrazole (CAS: 656825-78-4) adopts a planar heterocyclic core, with substituents influencing electronic distribution and steric bulk. The nonafluorobutyl (-C4F9) group at position 5 introduces strong electron-withdrawing effects and lipophilicity (), while the trifluoromethyl (-CF3) group at position 3 further enhances metabolic stability. X-ray crystallography of related compounds reveals bond lengths of for N–N and for C–N in the pyrazole ring, with torsional angles between substituents averaging .
Table 1: Key Physicochemical Parameters
Spectroscopic Features
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NMR: NMR (400 MHz, CDCl3) exhibits a singlet at ppm for the acetyl methyl group, while the pyrazole proton appears as a doublet at ppm () .
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IR: Strong absorptions at (C=O stretch) and (C–F vibrations) confirm functional groups .
Synthetic Methodologies
Core Pyrazole Formation
The synthesis begins with cyclocondensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and hydrazine derivatives, yielding regioisomeric mixtures of 1-methyl-3/5-(trifluoromethyl)pyrazoles. Separation via fractional distillation under reduced pressure (50 mbar, ) achieves >95% purity .
Perfluoroalkylation Strategies
Photocatalytic perfluoroalkylation using α-aldehydes and perfluorobutyl iodide under blue light (450 nm) introduces the -C4F9 group. Triphenylphosphine and imidazolidinone catalysts mediate radical chain propagation, achieving 64–84% yields . Subsequent acetylation with acetic anhydride in tetrahydrofuran furnishes the final product.
Table 2: Optimization of Perfluoroalkylation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Light Intensity | 20 mW/cm² | Maximizes radical initiation |
| Reaction Time | 12 h | Balances conversion vs. side reactions |
| Catalyst Loading | 5 mol% | Cost-effective |
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient pyrazole ring undergoes regioselective bromination at position 4 using N-bromosuccinimide (NBS) in CCl4 (, 2 h), yielding 4-bromo derivatives for cross-coupling reactions .
Lithiation and Functional Group Interconversion
Industrial and Research Applications
Agrochemical Development
The compound’s stability under UV exposure and hydrolysis (, pH 7) makes it a candidate for herbicide formulations. Field trials of analogues demonstrate 90% weed suppression at 50 g/ha .
Medicinal Chemistry
As a bioisostere for carboxylic acids, the trifluoromethyl group improves blood-brain barrier penetration. Preclinical studies of related compounds indicate anxiolytic effects at 10 mg/kg (oral) in murine models .
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